Chemical structure and properties of 3-(aminomethyl)-5-fluorophenol hydrochloride
Chemical structure and properties of 3-(aminomethyl)-5-fluorophenol hydrochloride
An In-Depth Technical Guide to 3-(aminomethyl)-5-fluorophenol hydrochloride
Abstract
This technical guide provides a comprehensive scientific overview of 3-(aminomethyl)-5-fluorophenol hydrochloride (CAS No: 2061979-49-3), a fluorinated aminophenol derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and an aminomethyl group onto a phenolic scaffold imparts unique physicochemical properties that make it a valuable building block for synthesizing complex molecules and novel pharmaceutical agents. This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and its applications in drug discovery, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Chemical Structure and Nomenclature
3-(aminomethyl)-5-fluorophenol hydrochloride is a salt composed of the protonated 3-(aminomethyl)-5-fluorophenol cation and a chloride anion. The core structure is a benzene ring substituted with a hydroxyl group, a fluorine atom, and an aminomethyl group at positions 1, 3, and 5, respectively. The presence of the fluorine atom, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group.
Caption: Chemical structure of 3-(aminomethyl)-5-fluorophenol hydrochloride.
Physicochemical Properties
A summary of the key chemical and physical properties of 3-(aminomethyl)-5-fluorophenol hydrochloride is presented below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 2061979-49-3 | [1] |
| Molecular Formula | C₇H₉ClFNO | [1][2] |
| Molecular Weight | 177.6 g/mol | [2] |
| IUPAC Name | 3-(aminomethyl)-5-fluorophenol;hydrochloride | - |
| Appearance | White to Yellow Solid (inferred from related compounds) | [3][4] |
| Molecular Formula (Free Base) | C₇H₈FNO | [5] |
| Monoisotopic Mass (Free Base) | 141.05899 Da | [5] |
| SMILES (Free Base) | C1=C(C=C(C=C1O)F)CN | [5] |
| InChI (Free Base) | InChI=1S/C7H8FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2 | [5] |
| Predicted XlogP | 0.5 | [5] |
| Purity | Typically available at 95+% | [1] |
Synthesis and Purification
While specific proprietary synthesis methods may vary, a plausible and robust synthetic route for 3-(aminomethyl)-5-fluorophenol hydrochloride can be conceptualized from commercially available starting materials. A common strategy involves the reduction of a nitrile group.
Proposed Synthetic Pathway: Reduction of 3-cyano-5-fluorophenol
The synthesis can be achieved in a two-step process starting from 3-cyano-5-fluorophenol. This approach is efficient as the reduction of nitriles to primary amines is a well-established transformation in organic chemistry.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Reduction of 3-cyano-5-fluorophenol to 3-(aminomethyl)-5-fluorophenol
-
To a solution of 3-cyano-5-fluorophenol in ethanol saturated with ammonia, add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Common methods for reducing a nitrile group include using a hydrogenation catalyst like sponge nickel in the presence of hydrogen[6].
-
Upon completion, carefully filter the catalyst under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-5-fluorophenol free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with constant stirring. The formation of the hydrochloride salt improves the compound's stability and solubility in aqueous media[7].
-
A white precipitate of 3-(aminomethyl)-5-fluorophenol hydrochloride will form.
-
Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, if necessary.
Spectroscopic Analysis (Expected Characteristics)
Detailed experimental spectroscopic data for this specific compound is not widely published. However, based on its structure, the following characteristics can be predicted.
-
¹H NMR (in D₂O):
-
Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting (doublets of doublets or triplets) is expected. The fluorine atom will cause further splitting (H-F coupling).
-
Aminomethyl Protons (-CH₂-): A singlet or a broad singlet around δ 4.0 ppm.
-
Amine and Hydroxyl Protons (-NH₃⁺, -OH): These protons are exchangeable with D₂O and may not be observed or may appear as a broad signal.
-
-
¹³C NMR (in D₂O):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 110-165 ppm). The carbons bonded to the highly electronegative fluorine and oxygen atoms will be significantly downfield. The C-F bond will exhibit a large one-bond coupling constant (¹J_CF).
-
-
IR Spectroscopy (KBr Pellet):
-
O-H Stretch: Broad absorption band around 3200-3400 cm⁻¹.
-
N-H Stretch: Broad absorption from the -NH₃⁺ group, typically in the 2800-3100 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks around 1500-1600 cm⁻¹.
-
C-F Stretch: Strong absorption band in the region of 1100-1300 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z ≈ 142.066.
-
Applications in Research and Drug Development
3-(aminomethyl)-5-fluorophenol hydrochloride is not an active pharmaceutical ingredient itself but rather a key structural motif and building block in medicinal chemistry. Its utility stems from the unique combination of its functional groups.
Caption: Contribution of structural features to drug design applications.
-
Role of the Fluorine Atom: The incorporation of fluorine is a widely used strategy in modern drug design.[8] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to improve membrane permeability and bioavailability.[8][9] The electron-withdrawing nature of fluorine on the phenolic ring of this compound can enhance its binding affinity for certain receptors, such as serotonin receptors.[10]
-
Role of the Aminomethyl Group: The primary amine serves as a basic handle, allowing for the formation of salts to improve solubility and handling. It is also a key nucleophilic site for further chemical modification, such as the formation of amides, sulfonamides, or secondary/tertiary amines, enabling the construction of diverse chemical libraries for screening.
-
Role as a Bioactive Scaffold: The aminophenol core is present in many biologically active molecules. This compound can be used as a starting material or intermediate for synthesizing more complex molecules with potential therapeutic applications in areas such as neuroscience and oncology.[10] For instance, the aminoethyl side chain on a similar fluorinated phenol has been studied for its potential as a monoamine oxidase (MAO) inhibitor.[10]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-(aminomethyl)-5-fluorophenol hydrochloride is not universally available, data from structurally related aminophenols and fluorophenols can be used to infer its hazard profile.
-
GHS Hazard Classification (Predicted):
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some related compounds are sensitive to light and air; storing under an inert atmosphere and in light-resistant containers is recommended.[15]
References
-
PubChemLite. 3-(aminomethyl)-5-fluorophenol hydrochloride (C7H8FNO). [Link]
-
Guangzhou Weibo Technology Co., Ltd. 2061979-49-3, 3-(Aminomethyl)-5-fluorophenol hydrochloride. [Link]
-
Mol-Instincts. 3-(aminomethyl)-5-fluorobenzoic acid methyl ester;hydrochloride 2512215-82-4 wiki. [Link]
-
CPAchem. Safety data sheet - 3-Aminophenol. (2021). [Link]
-
PubChem. 3-Amino-5-fluorophenol | C6H6FNO | CID 18457315. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
Priya A, et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
- Google Patents. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
-
PubChem. 3-Aminophenol hydrochloride | C6H8ClNO | CID 12231984. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubChem. 3-Amino-5-methylphenol | C7H9NO | CID 3018667. [Link]
-
Bentham Science. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
-
ResearchGate. The literature methods for the synthesis of 3‐aminomethyl‐5 R‐1,2,4‐triazoles. [Link]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]
Sources
- 1. weibo.cnreagent.com [weibo.cnreagent.com]
- 2. Page loading... [guidechem.com]
- 3. (R)-3-(1-AMINOETHYL)-5-FLUOROPHENOL HYDROCHLORIDE | 2411590-94-6 [sigmaaldrich.com]
- 4. (R)-3-(1-AMINOETHYL)-5-FLUOROPHENOL HYDROCHLORIDE | 2411590-94-6 [sigmaaldrich.com]
- 5. PubChemLite - 3-(aminomethyl)-5-fluorophenol hydrochloride (C7H8FNO) [pubchemlite.lcsb.uni.lu]
- 6. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy 3-(2-Aminoethyl)-5-fluorophenol hydrochloride | 2137703-29-6 [smolecule.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. 3-Amino-5-fluorophenol | C6H6FNO | CID 18457315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
